An In-depth Technical Guide to 3-(4-Methoxyphenyl)propionyl chloride (CAS: 15893-42-2)
An In-depth Technical Guide to 3-(4-Methoxyphenyl)propionyl chloride (CAS: 15893-42-2)
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical resource on 3-(4-Methoxyphenyl)propionyl chloride, a key building block in synthetic organic chemistry. It details the compound's physicochemical properties, synthesis, reactivity, and applications, supported by experimental data and protocols to facilitate its use in research and development.
Core Properties
3-(4-Methoxyphenyl)propionyl chloride is a reactive acyl chloride characterized by a 4-methoxyphenyl group attached to a propionyl chloride moiety. This structure makes it a valuable reagent for introducing the 4-methoxyphenylpropionyl group in various synthetic transformations.
Physicochemical Data
The fundamental physical and chemical properties of the compound are summarized below. These values are critical for handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 15893-42-2 | [] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [] |
| Molecular Weight | 198.65 g/mol | |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | 159-163 °C @ 10 Torr | N/A |
| Density | ~1.159 g/cm³ | [] |
Synthesis and Handling
The primary route for the synthesis of 3-(4-Methoxyphenyl)propionyl chloride is the reaction of its parent carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used for this transformation. The reaction is typically high-yielding, with the byproducts being gaseous (SO₂ and HCl for thionyl chloride), which simplifies workup.
Due to its reactivity, 3-(4-Methoxyphenyl)propionyl chloride is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is corrosive and will cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Detailed Experimental Protocol (Analogous)
Reaction: Conversion of a substituted propanoic acid to its corresponding acyl chloride using thionyl chloride.
Materials:
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3-(4-methoxyphenyl)propanoic acid (1.0 equiv)
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Thionyl chloride (SOCl₂) (2.0 equiv)
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Anhydrous solvent (e.g., Dichloromethane or Toluene, optional)
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Round-bottom flask with reflux condenser and gas outlet/trap
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Magnetic stirrer and heating mantle
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Rotary evaporator
Procedure:
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Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced.
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Charging Reagents: Charge the flask with 3-(4-methoxyphenyl)propanoic acid (1.0 equivalent). Add thionyl chloride (2.0 equivalents). While a solvent is not strictly necessary if using excess thionyl chloride, an anhydrous solvent like dichloromethane can be used.
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Reaction: Heat the reaction mixture to reflux (for thionyl chloride, the boiling point is 76 °C). The reaction progress can be monitored by the cessation of gas evolution. A typical reaction time is 2-4 hours.[2]
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Workup: After the reaction is complete, allow the mixture to cool to room temperature.
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Purification: Remove the excess thionyl chloride and any solvent by rotary evaporation. The crude 3-(4-Methoxyphenyl)propionyl chloride is often used directly in the next step without further purification. If higher purity is required, it can be distilled under reduced pressure.
Caption: Experimental workflow for the synthesis of 3-(4-Methoxyphenyl)propionyl chloride.
Reactivity and Applications
As a reactive acylating agent, 3-(4-Methoxyphenyl)propionyl chloride is primarily used in acylation reactions. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Nucleophilic Acyl Substitution
The compound readily reacts with nucleophiles, such as amines, alcohols, and carbanions, to form amides, esters, and ketones, respectively. This reactivity is central to its utility in drug development for constructing more complex molecular architectures.
Caption: Common signaling pathways involving 3-(4-Methoxyphenyl)propionyl chloride.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride.
| Feature | Wavenumber (cm⁻¹) |
| C=O Stretch (Acyl Chloride) | ~1800 cm⁻¹ (strong, sharp) |
| C-O Stretch (Aryl Ether) | ~1250 cm⁻¹ |
| Aromatic C=C Stretch | ~1610, 1510 cm⁻¹ |
Note: The C=O stretching frequency for acyl chlorides is significantly higher than that for corresponding carboxylic acids (~1710 cm⁻¹) or esters (~1735 cm⁻¹), making IR an excellent tool for monitoring the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon framework.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Acyl Chloride) | ~173 |
| C-Cl (Acyl Chloride) | N/A |
| Aromatic C-O | ~158 |
| Aromatic C (quaternary) | ~132 |
| Aromatic C-H | ~130, ~114 |
| -CH₂- (alpha to C=O) | ~46 |
| -CH₂- (beta to C=O) | ~30 |
| -OCH₃ | ~55 |
¹H NMR (Predicted): While experimental data is not available in the searched literature, the expected ¹H NMR signals can be predicted based on the structure:
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Aromatic Protons (AA'BB' system): Two doublets, ~7.1 ppm and ~6.8 ppm.
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Methoxy Protons (-OCH₃): A singlet at ~3.8 ppm.
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Methylene Protons (-CH₂-COCl): A triplet at ~3.2 ppm.
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Methylene Protons (Ar-CH₂-): A triplet at ~2.9 ppm.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak ([M]⁺) and a characteristic [M+2]⁺ peak in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
Predicted Fragmentation Pattern:
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[M]⁺•: m/z 198/200
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Loss of Cl•: A significant peak at m/z 163, corresponding to the acylium ion [M-Cl]⁺.
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Benzylic Cleavage: A base peak at m/z 121, corresponding to the stable methoxybenzyl cation [CH₃OC₆H₄CH₂]⁺.




